![molecular formula C11H9F2NO3 B1531327 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1411055-43-0](/img/structure/B1531327.png)
1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid, also known as DFBA, is an important organic compound used in various chemical and biological reactions. It is a versatile molecule that has a wide range of applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. DFBA is a colorless to light yellow liquid with a boiling point of 122-123°C, and a melting point of -45°C. It is a relatively stable compound and can be stored at room temperature for long periods of time.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Azetidine Derivatives : Research on azetidine-2-carboxylic acid analogs and their synthesis methods highlights the potential of azetidine derivatives in exploring peptide activity and protein interaction. The development of enantiopure 3-substituted azetidine-2-carboxylic acids through modifications shows the versatility of azetidine compounds in medicinal chemistry and drug development (Sajjadi & Lubell, 2008).
- Chemical Properties of Difluorobenzene Derivatives : Studies on the deprotonation and functionalization of difluorobenzene derivatives, such as (2,6-dichlorophenyl)- and (2,6-bromophenyl)triethylsilane, provide insights into the chemical behavior of fluorinated compounds and their potential applications in creating complex molecular structures for pharmaceutical use (Heiss, Marzi, & Schlosser, 2003).
Applications in Drug Discovery and Development
- Development of S1P Receptor Modulators : The discovery of Siponimod, a potent and selective S1P receptor modulator, through extensive structure-activity relationship studies on alkoxyimino derivatives, demonstrates the application of azetidine and difluorobenzoyl derivatives in developing new therapeutic agents for treating multiple sclerosis (Pan et al., 2013).
- Synthesis of Chiral Azetidines : The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the application of azetidine derivatives in synthesizing molecules with specific chirality, a crucial aspect in drug development (Marichev et al., 2019).
properties
IUPAC Name |
1-(2,6-difluorobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRYDVPOIHKBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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